

(6S)-Tetrahydrofolic Acid Demonstrates Superior Bioavailability Over Folic Acid: A Comparative Guide

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Compound of Interest

Compound Name: (6S)-Tetrahydrofolic acid

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A comprehensive review of clinical data indicates that **(6S)-Tetrahydrofolic acid** (L-5-MTHF), the biologically active form of folate, exhibits greater bioavailability compared to synthetic folic acid. This guide provides an objective comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

(6S)-Tetrahydrofolic acid, specifically as its various salts, consistently demonstrates a faster and more efficient increase in plasma folate levels than folic acid. This is primarily because L-5-MTHF bypasses the need for enzymatic conversion by dihydrofolate reductase (DHFR), a step that is necessary for folic acid to become metabolically active. This direct availability is particularly advantageous for individuals with polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which can impair the conversion of folic acid to its active form.

Quantitative Comparison of Bioavailability

Clinical studies have consistently shown significant differences in key pharmacokinetic parameters between **(6S)-Tetrahydrofolic acid** and folic acid. The following table summarizes the quantitative data from key human intervention studies.

Study (Year)	Folate Form	Dose	Cmax (nmol/L)	Tmax (h)	AUC (nmol/L*h)
Schön et al. (2025) [1] [2]	(6S)-5-MethylTHF-dicholine salt	Equimolar to 400 µg Folic Acid	-	0.8	1.64-fold higher (total folate) vs Folic Acid
Folic Acid	400 µg	-	1.6	-	
Prinz- Langenohl et al. (2009) [3] [4]	[6S]-5-MTHF	416 µg	Significantly higher vs Folic Acid	Significantly shorter vs Folic Acid	Significantly higher vs Folic Acid
Folic Acid	400 µg	-	-	-	
Obeid et al. (2020) [5]	(6S)-5-Methyl-THF-Na salt	436 µg	36.8 ± 10.8	-	126.0 ± 33.6
Folic Acid	400 µg	11.1 ± 4.1	-	56.0 ± 25.3	

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve. Direct comparison of absolute values between studies should be done with caution due to differences in study populations, methodologies, and the specific salt of (6S)-5-MTHF used.

Metabolic Pathways

The metabolic pathways of folic acid and **(6S)-Tetrahydrofolic acid** differ significantly, which underlies their differences in bioavailability. Folic acid, a synthetic compound, requires a two-step reduction process catalyzed by dihydrofolate reductase (DHFR) to be converted into the biologically active tetrahydrofolate. In contrast, **(6S)-Tetrahydrofolic acid** is the primary active form of folate in the body and can directly enter the folate metabolic cycle.

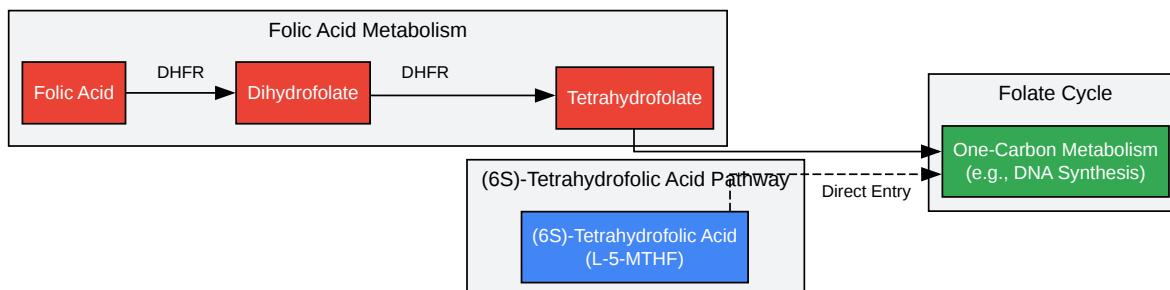
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Figure 1. Simplified metabolic pathways of Folic Acid and **(6S)-Tetrahydrofolic Acid**.

Experimental Protocols

The findings presented in this guide are based on robust clinical trials. Below are the detailed methodologies for key experiments cited.

Schön et al. (2025): Pharmacokinetics of **(6S)-5-Methyltetrahydrofolate dicholine salt** vs. **Folic Acid**[1][2]

- Study Design: A randomized, double-blind, single-dose, cross-over study.
- Participants: Healthy adult volunteers.
- Intervention: Participants received a single oral dose of (6S)-5-Methyltetrahydrofolate dicholine salt or an equimolar dose of folic acid. A washout period was observed between the two interventions.
- Data Collection: Blood samples were collected at multiple time points over 24 hours to determine plasma folate concentrations.
- Analytical Method: Plasma concentrations of total folate and (6S)-5-MethylTHF were measured. The incremental area under the curve (iAUC) was calculated to assess bioavailability.

Prinz-Langenohl et al. (2009): [6S]-5-MTHF vs. Folic Acid in Women with MTHFR Polymorphism[3][4]

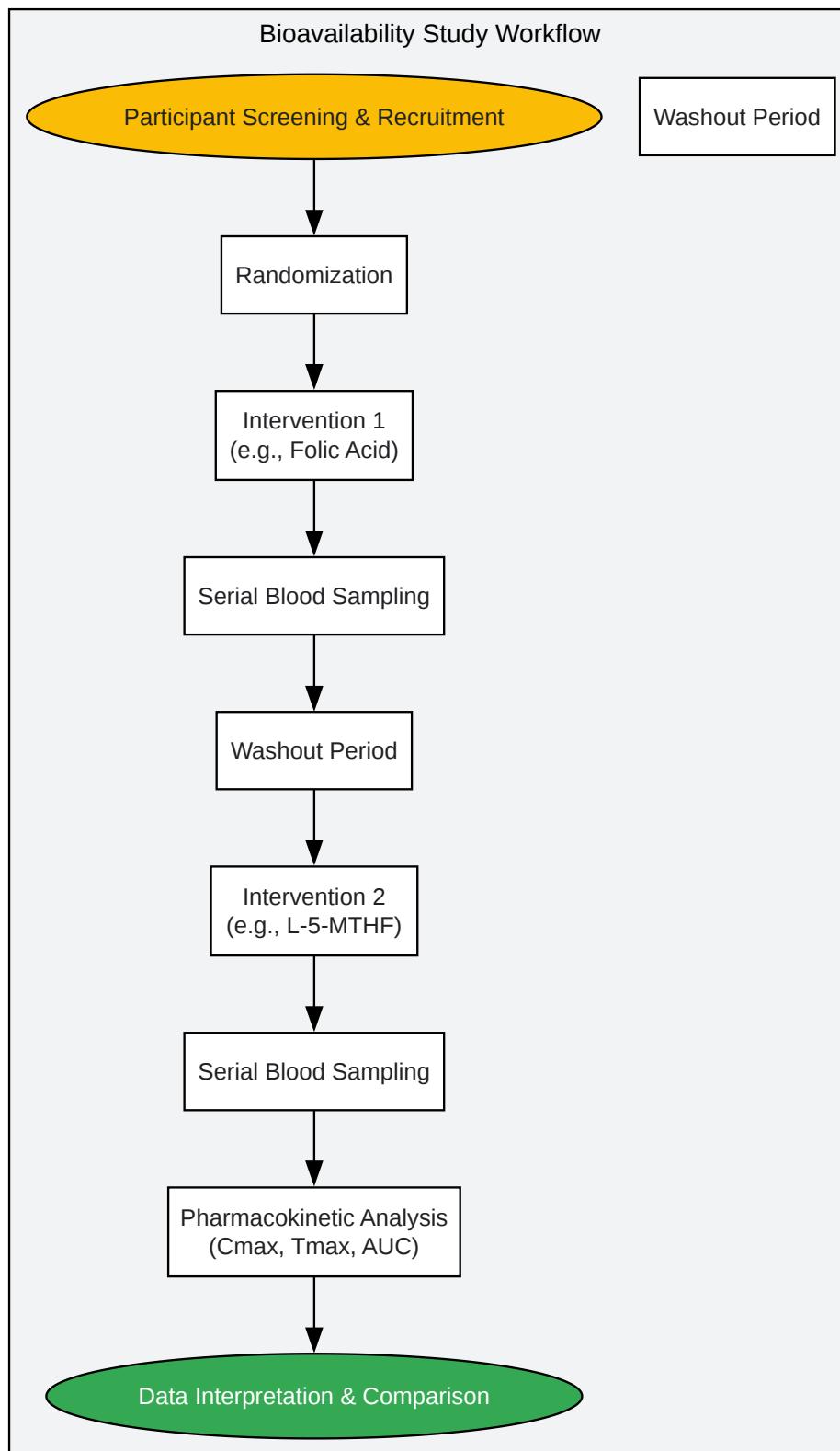
- Study Design: A randomized, crossover design.
- Participants: Healthy women, including those with the homozygous (TT) and wild-type (CC) 677C → T polymorphism of the MTHFR gene.
- Intervention: Participants received a single oral dose of 416 µg of [6S]-5-MTHF or 400 µg of folic acid.
- Data Collection: Plasma folate concentrations were measured up to 8 hours after supplementation.
- Analytical Method: Pharmacokinetic parameters including the area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (tmax) were calculated.

Obeid et al. (2020): Pharmacokinetics of Sodium Salt of (6S)-5-Methyltetrahydrofolic Acid vs. Folic Acid[5]

- Study Design: A randomized, double-blind, cross-over study.
- Participants: Twenty-four healthy adults (12 men and 12 women).
- Intervention: Participants received a single oral dose of 436 µg of (6S)-5-Methyl-THF-Na and an equimolar dose of folic acid (400 µg) with a two-week washout period in between.
- Data Collection: Plasma concentrations of (6S)-5-Methyl-THF were measured at nine time points between 0 and 8 hours.
- Analytical Method: The area under the curve (AUC), Cmax, and Tmax of plasma (6S)-5-Methyl-THF were determined.

Typical Experimental Workflow for a Bioavailability Study

The following diagram illustrates a standard workflow for a clinical trial designed to compare the bioavailability of two different folate forms.



[Click to download full resolution via product page](#)**Figure 2.** Generalized workflow for a crossover bioavailability study.

Conclusion

The available scientific evidence strongly supports the superior bioavailability of **(6S)-Tetrahydrofolic acid** compared to folic acid. Its ability to bypass the enzymatic reduction step required for folic acid makes it a more readily available source of active folate for the body. This is a critical consideration for researchers and clinicians, particularly when addressing folate deficiencies or in populations with genetic variations that affect folate metabolism. The use of **(6S)-Tetrahydrofolic acid** may offer a more reliable and effective strategy for increasing folate status.

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